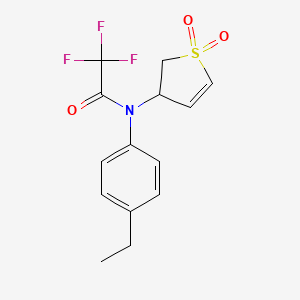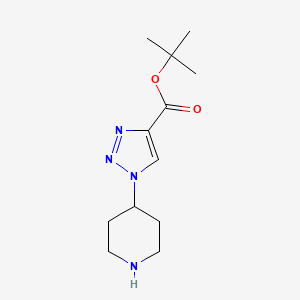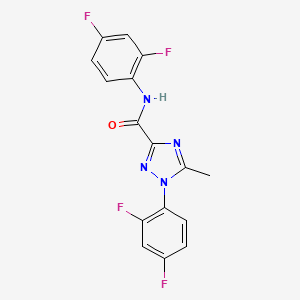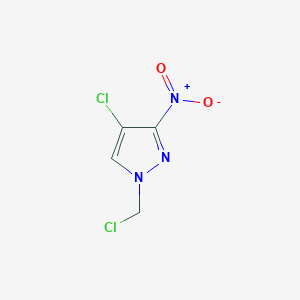
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-ethylphenyl)-2,2,2-trifluoroacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of N-(3-Trifluoroacetyl-indol-7-yl) acetamides, as described in the first paper, involves a Beckmann rearrangement followed by trifluoroacetylation. This process yields a series of compounds with potential antiplasmodial properties, which are structurally related to the compound of interest, N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-ethylphenyl)-2,2,2-trifluoroacetamide. The synthesis is characterized by a one-pot reaction sequence, which is a valuable method for constructing complex molecules efficiently .
Molecular Structure Analysis
The second paper provides insights into the molecular structure of a related compound, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide. The compound crystallizes in the orthorhombic crystal system and exhibits intermolecular hydrogen bonds, which are crucial for the stability of the crystal structure. These findings suggest that similar hydrogen bonding patterns might be expected in the compound of interest, given the presence of amide groups that are prone to hydrogen bonding .
Chemical Reactions Analysis
Although the provided papers do not directly discuss the chemical reactions of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-ethylphenyl)-2,2,2-trifluoroacetamide, the first paper's mention of molecular docking against the parasite lactate dehydrogenase (pLDH) suggests that the compound may interact with biological targets through similar mechanisms. The docking at the entrance of NAD+ in pLDH could be indicative of how the compound might react in biological systems .
Physical and Chemical Properties Analysis
The third paper discusses N-(2,3-dihydroxy-4-iodo-2,3-dimethylbutyl)trifluoroacetamide, which shares the trifluoroacetamide moiety with the compound of interest. The study of its structure in different phases and the analysis of hydrogen bonds provide valuable information on the physical and chemical properties that could be extrapolated to N-(1,1-dioxido-2,3-dihydrothiophen
Aplicaciones Científicas De Investigación
Antibacterial Properties : A study by Alharbi & Alshammari, 2019 synthesized fluorine-substituted amino-1,2,4-triazines, derived from trifluoroacetamides, and evaluated them as antibacterial agents. These compounds showed significant activity against bacteria like Bacillus subtilis and Staphylococcus aureus.
Preparation of Azidothiophenes : In a study by Spagnolo & Zanirato, 1996, isomeric acetyl- and trifluoroacetyl-azidothiophenes were prepared from dibromothiophenes, involving reactions with derivatives including trifluoroacetamide.
In Vitro Antiplasmodial Properties : Mphahlele, Mmonwa, & Choong (2017) in their research (Mphahlele, Mmonwa, & Choong, 2017) synthesized compounds including trifluoroacetamide derivatives and evaluated them for potential in vitro antiplasmodial properties against Plasmodium falciparum.
Herbicidal Activity : Research by Wu et al., 2011 involved synthesizing N-substituted phenoxyacetamides (derivatives of trifluoroacetamide) and testing their herbicidal activities. They found that these compounds had effective herbicidal properties against certain dicotyledonous weeds.
Synthesis and Characterization for Various Applications : Studies like those by Wang et al., 2014 and Küçükgüzel et al., 2013 focus on the synthesis and characterization of trifluoroacetamide derivatives for potential applications in different fields such as anti-inflammatory and anticancer treatments.
Mechanistic Studies in Chemical Reactions : Research by Shainyan et al., 2015 explored the reactions of trifluoroacetamide with alkenes and dienes in oxidative systems, providing insights into the mechanisms of these chemical reactions.
Propiedades
IUPAC Name |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-ethylphenyl)-2,2,2-trifluoroacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3NO3S/c1-2-10-3-5-11(6-4-10)18(13(19)14(15,16)17)12-7-8-22(20,21)9-12/h3-8,12H,2,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVKIUPIZEYONJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-ethylphenyl)-2,2,2-trifluoroacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(benzo[d]thiazol-2-ylthio)-N-(2-(3-(2,4-dimethylthiazol-5-yl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide](/img/structure/B3001969.png)
![methyl 4-chloro-2-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]amino]benzoate](/img/structure/B3001971.png)
![1-{[(4-Carbamoylphenyl)carbamoyl]methyl}piperidine-4-carboxamide](/img/structure/B3001973.png)
![7-Thia-1-azaspiro[3.5]nonane 7,7-dioxide](/img/structure/B3001976.png)
![1-(cyclohexylamino)-3-[(2-methyl-1H-indol-4-yl)oxy]propan-2-ol](/img/structure/B3001978.png)




![3-chloro-4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline](/img/structure/B3001985.png)
![(4-((4-Chlorophenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)(5-chlorothiophen-2-yl)methanone](/img/structure/B3001986.png)


![8-(Phenylsulfonyl)-3-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B3001990.png)